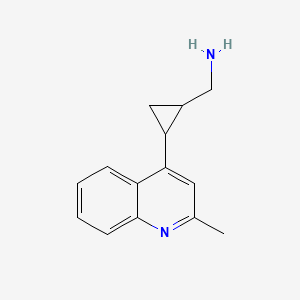
(2-(2-Methylquinolin-4-yl)cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(2-Methylquinolin-4-yl)cyclopropyl)methanamine is a chemical compound with the molecular formula C14H16N2 and a molecular weight of 212.29 g/mol It features a quinoline ring system, which is a fused ring structure containing a benzene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing quinoline derivatives is the Doebner–von Miller reaction, which involves the condensation of aniline derivatives with β-ketoesters in the presence of an acid catalyst .
For the specific synthesis of (2-(2-Methylquinolin-4-yl)cyclopropyl)methanamine, the following steps can be employed:
Synthesis of 2-methylquinoline: This can be achieved through the Doebner–von Miller reaction using 2-methyl aniline and ethyl acetoacetate.
Cyclopropanation: The 2-methylquinoline can then be subjected to cyclopropanation using a suitable cyclopropylating agent such as diazomethane.
Amination: Finally, the cyclopropyl group can be functionalized with a methanamine group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2-(2-Methylquinolin-4-yl)cyclopropyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring and the cyclopropylmethanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used under various conditions, including acidic or basic environments.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and cyclopropylmethanamine derivatives.
Scientific Research Applications
(2-(2-Methylquinolin-4-yl)cyclopropyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-(2-Methylquinolin-4-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes or receptors, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: A simpler analog without the cyclopropylmethanamine group.
Cyclopropylamine: Lacks the quinoline ring system.
Quinoline N-oxides: Oxidized derivatives of quinoline.
Uniqueness
(2-(2-Methylquinolin-4-yl)cyclopropyl)methanamine is unique due to the presence of both the quinoline ring system and the cyclopropylmethanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H16N2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
[2-(2-methylquinolin-4-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C14H16N2/c1-9-6-13(12-7-10(12)8-15)11-4-2-3-5-14(11)16-9/h2-6,10,12H,7-8,15H2,1H3 |
InChI Key |
UYRLCNSQZZJIHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3CC3CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















